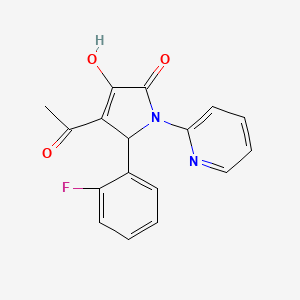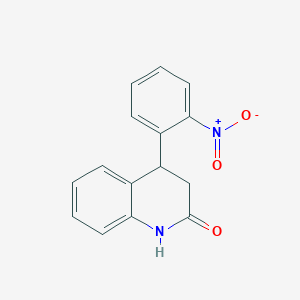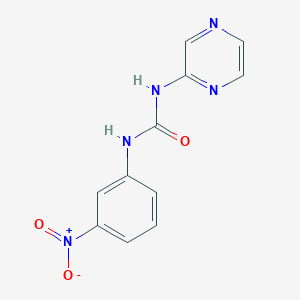
N-(3-nitrophenyl)-N'-2-pyrazinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-N'-2-pyrazinylurea (NPU) is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that plays a crucial role in regulating intracellular levels of cyclic nucleotides. NPU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
N-(3-nitrophenyl)-N'-2-pyrazinylurea is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that catalyzes the hydrolysis of cyclic nucleotides. By inhibiting PDE, N-(3-nitrophenyl)-N'-2-pyrazinylurea increases the intracellular levels of cyclic nucleotides, which in turn activates various signaling pathways. The activation of these pathways leads to the observed biological effects of N-(3-nitrophenyl)-N'-2-pyrazinylurea.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-nitrophenyl)-N'-2-pyrazinylurea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB). Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to improve myocardial function and reduce myocardial infarction size by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-nitrophenyl)-N'-2-pyrazinylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PDE, making it a useful tool for studying the role of cyclic nucleotides in various biological processes. N-(3-nitrophenyl)-N'-2-pyrazinylurea is also stable and easy to synthesize, making it readily available for research. However, N-(3-nitrophenyl)-N'-2-pyrazinylurea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the research on N-(3-nitrophenyl)-N'-2-pyrazinylurea. One potential direction is the development of N-(3-nitrophenyl)-N'-2-pyrazinylurea analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of N-(3-nitrophenyl)-N'-2-pyrazinylurea in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of N-(3-nitrophenyl)-N'-2-pyrazinylurea and its downstream signaling pathways. Overall, N-(3-nitrophenyl)-N'-2-pyrazinylurea has significant potential for therapeutic applications and warrants further investigation.
Méthodes De Synthèse
The synthesis method of N-(3-nitrophenyl)-N'-2-pyrazinylurea involves the reaction of 3-nitrophenyl isocyanate with 2-aminopyrazine in the presence of a base. The reaction yields N-(3-nitrophenyl)-N'-2-pyrazinylurea as a white solid with a melting point of 220-222°C. The purity of the compound can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-N'-2-pyrazinylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. N-(3-nitrophenyl)-N'-2-pyrazinylurea has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to have cardioprotective effects by improving myocardial function and reducing myocardial infarction size.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-11(15-10-7-12-4-5-13-10)14-8-2-1-3-9(6-8)16(18)19/h1-7H,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDMDTUZCYKIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Nitrophenyl)-3-pyrazin-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
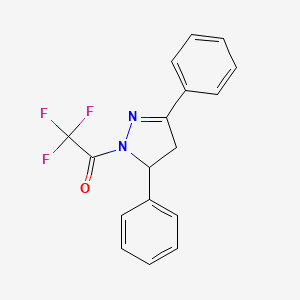

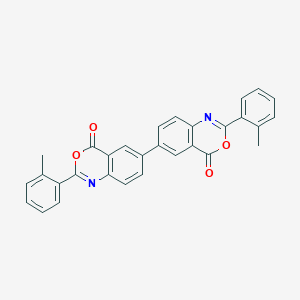
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
